![molecular formula C15H16F3NO B2612724 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone CAS No. 477848-23-0](/img/structure/B2612724.png)
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethyl group would have a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The trifluoromethyl group can participate in various reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis
Compounds with a trifluoromethyl group often exhibit strong acidic character due to the electronegativity of the trifluoromethyl group . For example, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol has a refractive index of 1.451, a boiling point of 211 °C, and a density of 1.38 g/mL at 25 °C .Scientific Research Applications
Fluorine Chemistry and Activation
Fluorinated compounds play a pivotal role in various research areas due to their unique properties, such as increased stability and lipophilicity. The activation of allylic and benzylic C–F bonds for synthesizing functionalized molecules is a significant research focus. For instance, benzylic C–F bond activation has been achieved using magnesium by deprotonation, leading to reactive quinone methide intermediates, and with hydrogen bond donors by forming strong F⋯H interactions. This approach facilitates the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Unzner & Magauer, 2015).
Asymmetric Fluorocyclizations
The vicinal fluorofunctionalization of alkenes transforms feedstock olefins into valuable cyclic fluorinated molecules. Asymmetric fluorocyclizations, catalyzed by cinchona alkaloids using N-fluorobenzenesulfonimide, apply to indoles to install fluorine on a quaternary benzylic stereogenic carbon center. This method affords fluorinated analogs of natural products, highlighting the utility of asymmetric synthesis in creating bioactive compounds with enhanced properties (Wolstenhulme & Gouverneur, 2014).
Electrochemistry of Quinones
The electrochemical behavior of quinones in aprotic solvents reveals insights into hydrogen-bonding and protonation effects, crucial for understanding the mechanisms of redox reactions involving quinones. Such studies are fundamental for the development of electrochemical sensors and energy storage devices, where quinones might serve as redox-active materials (Gupta & Linschitz, 1997).
Catalysis and Synthesis
Rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands demonstrates the potential for creating chiral pharmaceutical ingredients. The enantioselectivities and catalytic activities observed in the hydrogenation of functionalized alkenes emphasize the importance of ligand design in asymmetric synthesis, potentially applicable to the synthesis of complex organic molecules including those containing 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone (Imamoto et al., 2012).
Quinone-Mediated Reactions
Quinones, with their high electron affinity, serve as critical intermediates in various organic transformations. Their role in the trifluoromethylation of arenes and heteroarenes under visible light using CF3SO2Na and quinones as oxidants illustrates a cost-effective and sustainable approach to introducing the trifluoromethyl group into organic molecules, enhancing their physical and chemical properties for pharmaceutical and agrochemical applications (Chang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The trifluoromethyl group is used in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .
properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,10,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMCSPPRALUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

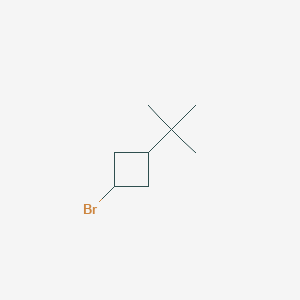
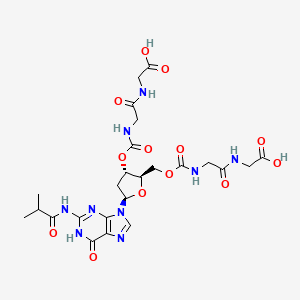
![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)
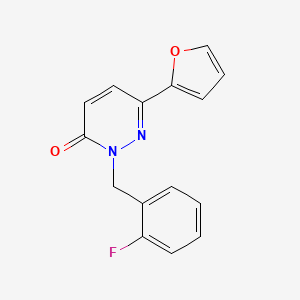
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)

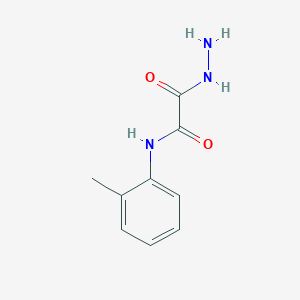
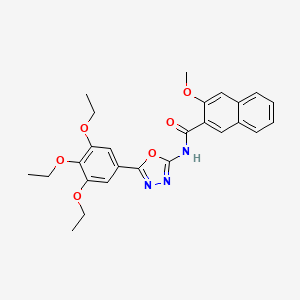
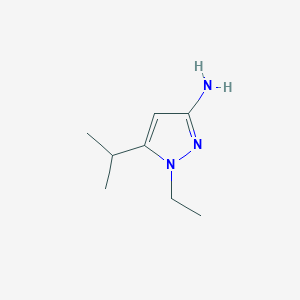
![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)